

# comparison of synthetic routes for cesium carbadodecaborate

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## A Comparative Guide to the Synthetic Routes of Cesium Carbadodecaborate

For researchers and professionals in the fields of materials science and drug development, the carba-closo-dodecaborate anion,  $[CB_{11}H_{12}]^-$ , is a crucial component in the synthesis of weakly coordinating anions, which are pivotal for stabilizing reactive cations and in the development of novel electrolytes.<sup>[1][2]</sup> Cesium carbadodecaborate,  $Cs[CB_{11}H_{12}]$ , stands out for its high thermal and chemical stability. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into their respective methodologies, yields, and safety considerations.

## Comparison of Synthetic Routes

The synthesis of cesium carbadodecaborate has evolved from hazardous and costly methods to safer and more efficient protocols. Below is a summary of the key quantitative data for three prominent synthetic routes.

Parameter	Knoth's Synthesis (from Decaborane)	Paskevicius et al. Synthesis (from [B <sub>11</sub> H <sub>14</sub> ] <sup>-</sup> )	Toom, Kütt, and Leito Synthesis (from [B <sub>11</sub> H <sub>14</sub> ] <sup>-</sup> )
Starting Material	Decaborane (B <sub>10</sub> H <sub>14</sub> )	Trimethylammonium undecaboranate (Me <sub>3</sub> NH[B <sub>11</sub> H <sub>14</sub> ])	Trimethylammonium undecaboranate (Me <sub>3</sub> NH[B <sub>11</sub> H <sub>14</sub> ])
Carbon Source	Sodium Cyanide (NaCN)	Chloroform (CHCl <sub>3</sub> )	Ruppert-Prakash Reagent (CF <sub>3</sub> SiMe <sub>3</sub> )
Reported Yield	~87% (for the intermediate)	40%	up to 95%
Key Reagents	NaCN, HCl, NaOH, Me <sub>2</sub> SO <sub>4</sub> , Na, Ethanol, CsCl	NaOH, K <sub>2</sub> CO <sub>3</sub> , CHCl <sub>3</sub>	NaH, CF <sub>3</sub> SiMe <sub>3</sub>
Reaction Time	Multi-day	Not explicitly stated	3 days
Reaction Temperature	Reflux	Not explicitly stated	60 °C
Safety Concerns	Highly toxic decaborane, generation of HCN gas	Use of chloroform (toxic and carcinogenic)	Use of sodium hydride (flammable)

## Experimental Protocols

### Knoth's Synthesis (from Decaborane)

This traditional method, while high-yielding, involves the use of highly toxic decaborane and the generation of hydrogen cyanide gas, requiring extreme caution and specialized handling procedures.[\[3\]](#)[\[4\]](#)

#### Step 1: Synthesis of the CB<sub>10</sub> Precursor

- A slurry of 10 g (0.082 mol) of decaborane in 200 mL of deionized water is prepared in a 1 L three-necked flask equipped with a mechanical stirrer and an addition funnel.[\[3\]](#)

- A solution of 4.4 g (0.09 mol) of sodium cyanide in 50 mL of deionized water is cooled and slowly added to the decaborane slurry, ensuring the temperature remains below 20 °C.[3]
- The mixture is stirred overnight at room temperature.[3]
- The clear, colorless solution is cooled to 0 °C, and 50 mL of concentrated HCl is added dropwise in a fume hood due to the evolution of HCN gas.[3]
- A vacuum is applied to remove any residual HCN.[3]
- The solution is cooled to 0 °C, and a cold solution of 40 g of NaOH in 150 mL of water is added, followed by the slow addition of 33 mL (0.35 mol) of dimethyl sulfate (Me<sub>2</sub>SO<sub>4</sub>).[3]
- The resulting white precipitate is collected, washed with deionized water and ethanol, and then recrystallized from acetonitrile. A yield of approximately 16.5 g (87%) of the intermediate is expected.[3]

#### Step 2: Boron Insertion and Formation of Cesium Carbadodecaborate

- The intermediate from Step 1 is dissolved in 250 mL of dry glyme in a 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet.[3]
- 5 g of sodium metal is added, and the solution is brought to a strong reflux for at least 48 hours.[3]
- After cooling, ethanol is added slowly to quench any unreacted sodium, and the solution is decanted.[3]
- The solvent is removed under vacuum, and the residue is dissolved in 200 mL of deionized water.[3]
- The aqueous solution is passed through an ion-exchange column (Dowex 50WX8, H<sup>+</sup> form). [3]
- The acidic eluate is neutralized with a 1 M solution of cesium hydroxide.
- The solution is cooled, and a solution of cesium chloride (10 g in 25 mL of water) is added to precipitate the cesium carbadodecaborate.[3]

- The white precipitate is collected by filtration and dried.

## Paskevicius et al. Synthesis (from $[B_{11}H_{14}]^-$ )

This method provides a safer and more cost-effective alternative by avoiding the use of decaborane.<sup>[1][5][6]</sup> It utilizes the more readily available undecaboranate anion.<sup>[7]</sup>

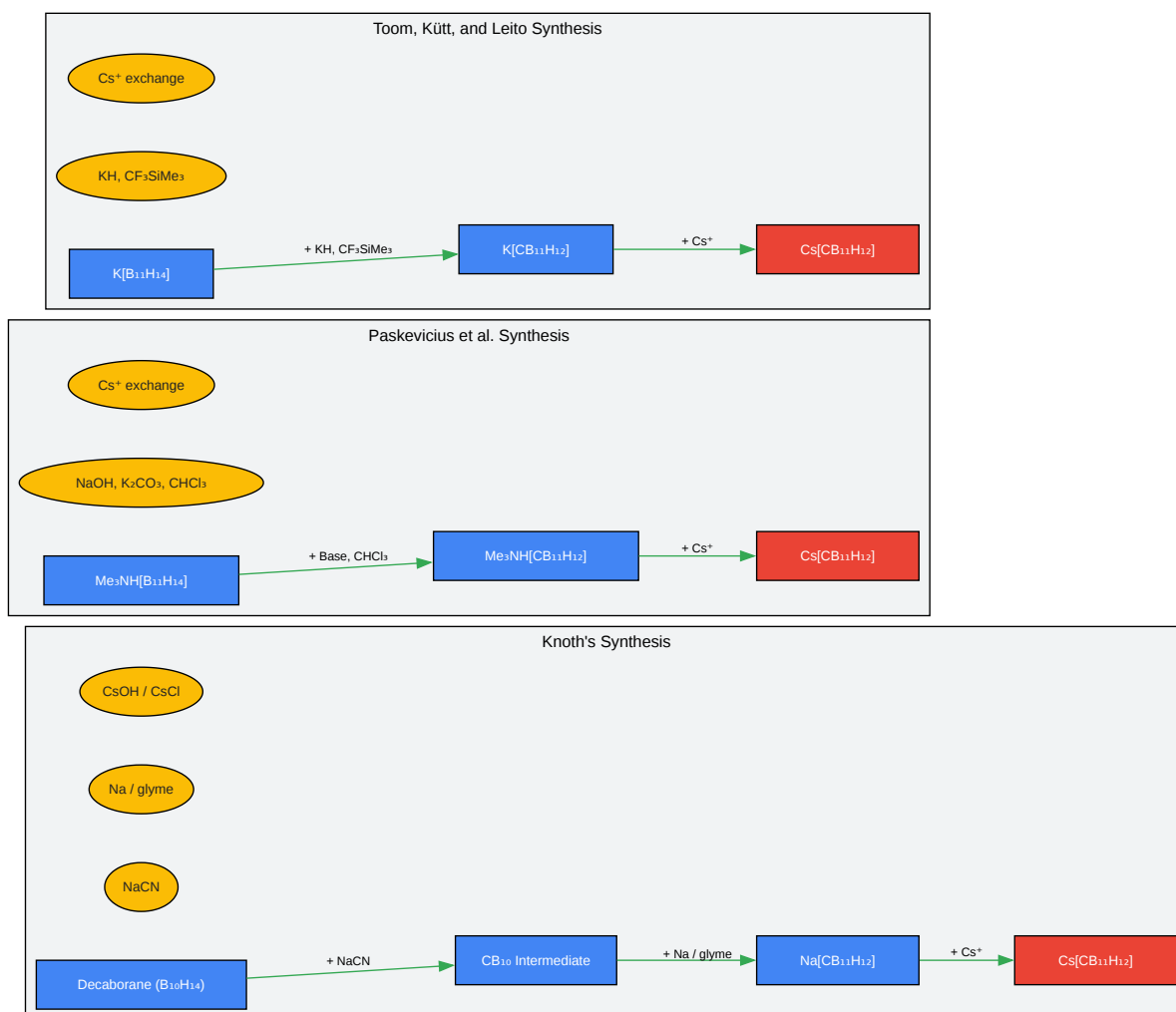
- The starting material, trimethylammonium undecaboranate ( $Me_3NH[B_{11}H_{14}]$ ), is deprotonated using sodium hydroxide (NaOH) and potassium carbonate ( $K_2CO_3$ ).<sup>[1][6]</sup>
- The resulting deprotonated species is then reacted with chloroform ( $CHCl_3$ ), which serves as the carbon source for the cage-closure reaction to form the carbadodecaborate anion.<sup>[1][6]</sup>
- This reaction is reported to produce the  $[CB_{11}H_{12}]^-$  anion in a 40% yield.<sup>[6][7]</sup>
- The trimethylammonium salt can then be converted to the cesium salt via cation exchange, for example, by passing it through a cesium-loaded ion-exchange resin or by precipitation with a soluble cesium salt.

## Toom, Kütt, and Leito Synthesis (from $[B_{11}H_{14}]^-$ )

This recently developed method offers a significant improvement in yield, making it a highly attractive route for the large-scale production of carbadodecaborates.<sup>[8][9]</sup>

- Potassium undecaboranate ( $K[B_{11}H_{14}]$ ) (1.74 g, 10 mmol) and potassium hydride (KH) (1.20 g, 30 mmol) are added to a 100 mL Schlenk flask.<sup>[4]</sup>
- 40 mL of tetrahydrofuran (THF) is added, and the mixture is stirred at 0 °C for 15 minutes.<sup>[4]</sup>
- (Trifluoromethyl)trimethylsilane ( $CF_3SiMe_3$ , Ruppert-Prakash reagent) (4 mL, 30 mmol) is then added.<sup>[4]</sup>
- The flask is equipped with a reflux condenser, and the mixture is stirred at 60 °C for 3 days, during which a yellow precipitate forms.<sup>[4]</sup>
- The resulting potassium carbadodecaborate can be converted to the cesium salt through standard cation exchange procedures. This method reports yields of up to 95%.<sup>[8][9]</sup>

# Synthetic Route Diagrams

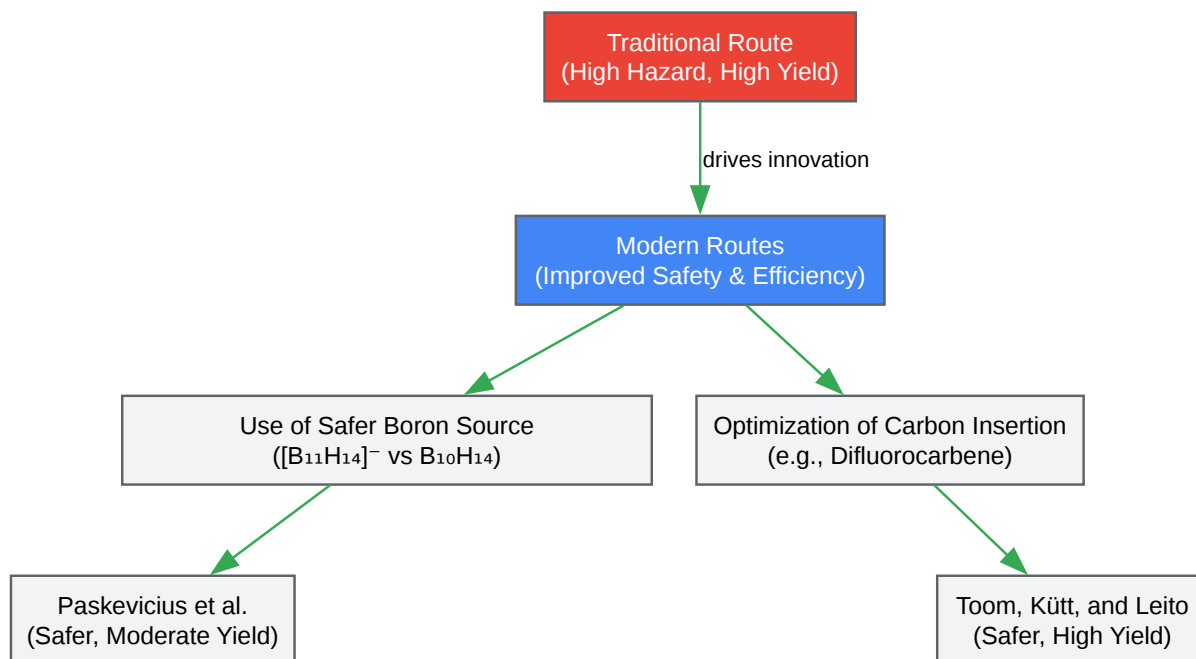


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Caption: Comparative workflow of three synthetic routes to cesium carbadodecaborate.

## Logical Relationship of Synthetic Approaches

The evolution of the synthetic strategies for carbadodecaborates highlights a shift towards safer and more efficient chemical processes.



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Caption: Evolution of synthetic strategies for carbadodecaborates.

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